2-hydrazino-1-methyl-1H-benzimidazole hydrochloride

Description

Molecular Structure and Composition

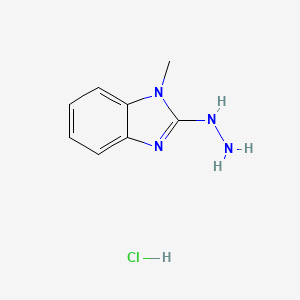

The fundamental structure of 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride consists of a benzimidazole core system with specific substitution patterns that define its chemical identity. The molecular formula is C8H11ClN4, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one chlorine atom, and four nitrogen atoms. The molecular weight is calculated at 198.65 grams per mole, which determines its mass-related properties in chemical reactions and analytical procedures.

The structural arrangement features a benzimidazole ring system formed by the fusion of a benzene ring with an imidazole ring. At position 1 of the benzimidazole core, a methyl group is attached to one of the nitrogen atoms, while position 2 bears a hydrazino functional group. The hydrochloride component exists as a separate ionic entity, forming a salt with the basic nitrogen centers of the organic molecule.

Chemical Identifiers and Nomenclature

The compound possesses several standardized chemical identifiers that facilitate its precise identification in chemical databases and literature. The International Union of Pure and Applied Chemistry name is (1-methylbenzimidazol-2-yl)hydrazine;hydrochloride, which systematically describes the structural components according to established nomenclature principles.

The Standard International Chemical Identifier is InChI=1S/C8H10N4.ClH/c1-12-7-5-3-2-4-6(7)10-8(12)11-9;/h2-5H,9H2,1H3,(H,10,11);1H, providing a unique string representation of the molecular structure. The corresponding Standard International Chemical Identifier Key is GMGZZLZIPBXMPT-UHFFFAOYSA-N, serving as a condensed identifier for database searches.

Structural Representation Systems

Multiple representation systems are employed to convey the structural information of this compound. The Simplified Molecular Input Line Entry System notation is CN1C2=CC=CC=C2N=C1NN.Cl, which provides a linear text representation of the molecular structure. The Canonical Simplified Molecular Input Line Entry System follows the same format: CN1C2=CC=CC=C2N=C1NN.Cl.

These representations clearly indicate the benzimidazole ring connectivity, with the methyl group attached to the N1 nitrogen atom and the hydrazino group at the C2 position. The separate chloride ion is indicated by the period separation in the notation system.

Propriétés

IUPAC Name |

(1-methylbenzimidazol-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-12-7-5-3-2-4-6(7)10-8(12)11-9;/h2-5H,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZZLZIPBXMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114804-55-6 | |

| Record name | 2-hydrazinyl-1-methyl-1H-1,3-benzodiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride typically involves the reaction of 1-methyl-1H-benzoimidazole with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Hydrazino-1-methyl-1H-benzimidazole hydrochloride has the molecular formula C8H11ClN4 and a molecular weight of 202.66 g/mol. Its structure features a benzimidazole core, which is known for its significant biological activity across various derivatives.

Pharmacological Applications

The pharmacological potential of this compound can be categorized into several key areas:

Antiparasitic Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit potent anthelmintic properties. For example, studies have shown that certain benzimidazole derivatives can interfere with tubulin polymerization, which is crucial for the survival of parasitic worms like Trichinella spiralis . In vitro assays have demonstrated significant efficacy against isolated muscle larvae, suggesting potential for development as antiparasitic agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have highlighted its moderate antiproliferative activity against MCF-7 breast cancer cells . The mechanism appears to involve disruption of cellular processes critical for cancer cell growth and proliferation, potentially through similar pathways that affect tubulin dynamics.

Antioxidant Activity

Another significant application of this compound is its antioxidant properties. Research has demonstrated that this compound exhibits radical scavenging abilities, which are essential for protecting cells from oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Antiviral Activity

Benzimidazole derivatives have been explored for their antiviral properties against various viruses, including HIV and hepatitis viruses. Some studies suggest that these compounds may act as reverse transcriptase inhibitors, providing a pathway for therapeutic intervention in viral infections .

Case Study: Antiparasitic Efficacy

A study conducted on the synthesis of various benzimidazolyl-hydrazones reported significant anthelmintic activity against T. spiralis. The findings indicated that the structural modifications on the benzimidazole nucleus could enhance the antiparasitic efficacy of these compounds .

Case Study: Anticancer Activity

In another investigation focusing on the antiproliferative effects of benzimidazole derivatives, researchers found that specific substitutions on the benzimidazole ring resulted in improved activity against breast cancer cell lines. The study emphasized the importance of structural optimization in enhancing therapeutic efficacy .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic potential .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Synthetic Versatility: The hydrazino group in 2-hydrazino-1-methyl-1H-benzimidazole enables efficient one-pot synthesis of hydrazones, pyrazoles, and triazoles, with yields >70% under mild conditions .

- SAR Insights :

Activité Biologique

2-Hydrazino-1-methyl-1H-benzimidazole hydrochloride (CAS No. 114804-55-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClN₄, with a molecular weight of approximately 198.65 g/mol. The compound features a benzimidazole core, which is known for its ability to interact with various biological targets due to its structural resemblance to nucleotides.

Target Interactions

Benzimidazole derivatives, including this compound, exhibit a range of interactions with biological macromolecules. They are known to bind to enzymes and receptors, influencing their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit casein kinases, which play crucial roles in cellular signaling pathways.

- Formation of Reactive Oxygen Species (ROS) : It induces the production of ROS in cells, leading to oxidative stress and potential DNA damage.

Biochemical Pathways

The compound affects several biochemical pathways:

- Cell Signaling : It modulates signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression : Alterations in gene expression patterns have been observed in response to treatment with this compound, indicating its role in transcriptional regulation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.

Anticancer Effects

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies indicate that it can inhibit the growth of several cancer cell lines by promoting cell cycle arrest and apoptosis through ROS generation and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption and Distribution : The compound is absorbed well when administered orally and shows good tissue distribution.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects such as enzyme modulation and enhanced cellular functions.

- High Doses : Potential toxicity characterized by cellular damage and disruption of normal cellular processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via cyclization reactions. For example, a reported method involves reacting 1-methyl-1H-benzimidazole-2-thiol with hydrazine hydrate in methanol under reflux (yield: ~35%) . Optimization strategies include:

- Catalyst selection : Nickel catalysts (e.g., in proto-demetallation steps) improve reaction efficiency .

- Purification : HPLC with acetonitrile/water gradients achieves >95% purity .

- Reaction time/temperature : Extended heating at 80°C (2–4 hrs) enhances cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Answer :

- ¹H NMR : Aromatic protons appear at δ7.25–7.68 ppm, while the N-methyl group resonates as a singlet at δ4.29 ppm .

- ¹³C NMR : Benzimidazole carbons are observed at δ109.6–155.5 ppm, with the hydrazine moiety at δ151.3 ppm .

- LCMS : The molecular ion [M+H]⁺ at m/z 305.1397 confirms the molecular formula C₁₈H₁₆N₄O .

Q. How can researchers assess the purity of this compound, and what pharmacopeial standards apply?

- Answer :

- HPLC : Use a C18 column with a 0.03 M phosphate buffer/methanol (70:30) mobile phase (UV detection at 207 nm). Linearity ranges from 1.09–10.90 µg/mL (r² = 0.9999) .

- Hydrazine limit test : React with benzaldehyde under alkaline conditions to form benzalazine, detectable via UV spectrophotometry .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported synthesis yields (e.g., 35% vs. higher yields in analogous compounds)?

- Answer : Lower yields in hydrazine-based syntheses often arise from:

- Side reactions : Competing oxidation of hydrazine to diazenes under aerobic conditions .

- Purification losses : Polar byproducts (e.g., unreacted hydrazine) complicate isolation .

- Catalyst deactivation : Nickel catalysts may aggregate in polar solvents, reducing efficiency .

- Mitigation : Use inert atmospheres (N₂/Ar) and chelating agents to stabilize catalysts .

Q. How does the hydrazine moiety in this compound influence its bioactivity, and what structural analogs show enhanced pharmacological properties?

- Answer : The hydrazine group enables:

- Metal chelation : Binds to Fe²⁺/Cu²⁺ in enzyme active sites (e.g., lysine demethylases) .

- Antimicrobial activity : Analogous imidazole derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and C. albicans .

Q. What computational or experimental approaches resolve discrepancies in crystallographic data for benzimidazole derivatives?

- Answer :

- SHELX refinement : Use SHELXL for small-molecule refinement, prioritizing high-resolution (<1.0 Å) data to resolve disordered hydrazine moieties .

- DFT calculations : Compare experimental vs. computed bond lengths (e.g., N–N bonds: 1.38–1.42 Å) to validate structures .

Methodological Guidelines

Q. What protocols ensure safe handling and storage of this compound, given its reactivity?

- Answer :

- Storage : Airtight containers at –20°C under N₂ to prevent oxidation .

- Decontamination : Use 10% NaHCO₃ for spills to neutralize acidic byproducts .

Q. How can researchers design structure-activity relationship (SAR) studies for benzimidazole-hydrazine derivatives?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.